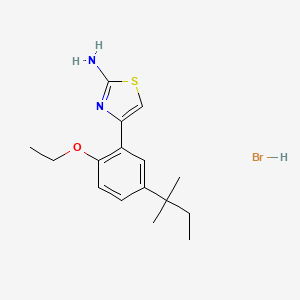![molecular formula C15H26O B12622730 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol CAS No. 913176-41-7](/img/structure/B12622730.png)
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,11,11-Tetramethylbicyclo[720]undec-3-en-5-ol is an organic compound with the molecular formula C15H26O It is a bicyclic alcohol with a unique structure that includes four methyl groups and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-one.
Reduction: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecane-5-ol.
Substitution: Formation of halogenated derivatives such as 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-bromide.
Applications De Recherche Scientifique
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bicyclic structure provides steric hindrance that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-2-ol
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
- 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
913176-41-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
4,8,11,11-tetramethylbicyclo[7.2.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H26O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h5,10,12-14,16H,6-9H2,1-4H3 |
Clé InChI |
QYGTVPFTIUUDSL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=CCC2C1CC2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


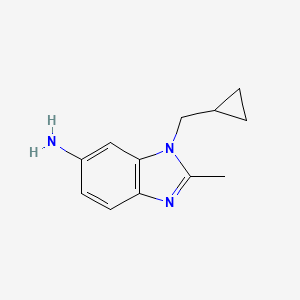
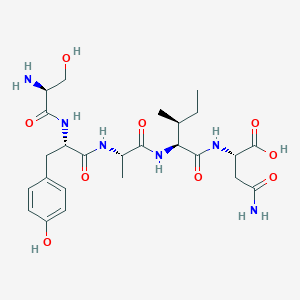

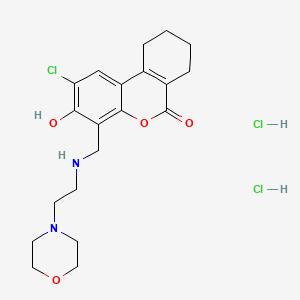
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)

![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
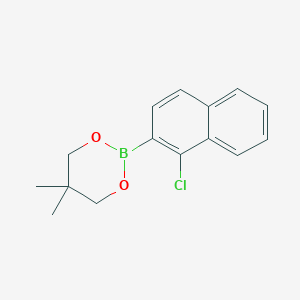
![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)


